REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4](/[C:6](/Cl)=[N:7]\[OH:8])=[O:5].[F:10][C:11]([F:21])([F:20])[C:12]1[CH:13]=[C:14]([C:18]#[CH:19])[CH:15]=[CH:16][CH:17]=1.C(N(CC)CC)C>O1CCCC1>[F:10][C:11]([F:20])([F:21])[C:12]1[CH:13]=[C:14]([C:18]2[O:8][N:7]=[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH:19]=2)[CH:15]=[CH:16][CH:17]=1
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Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
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CCOC(=O)/C(=N\O)/Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C#C)(F)F
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.19 mL
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
which was then filtered through a layer of silica gel (top) and anhydrous Na2SO4 (bottom)
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Type
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WASH
|
Details
|
washed with ethyl acetate
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Type
|
WASH
|
Details
|
The filtrate was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:Hexanes=1:9)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC(=NO1)C(=O)OCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |